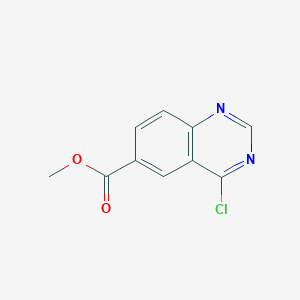

Methyl 4-chloroquinazoline-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloroquinazoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-8-7(4-6)9(11)13-5-12-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTPRYBXJRWOHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596533 |

Source

|

| Record name | Methyl 4-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152536-17-9 |

Source

|

| Record name | Methyl 4-chloroquinazoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloroquinazoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-chloroquinazoline-6-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the quinazoline scaffold stands out as a "privileged structure." Its rigid, bicyclic framework provides an ideal backbone for orienting functional groups to achieve high-affinity interactions with biological targets. Within this important class of molecules, Methyl 4-chloroquinazoline-6-carboxylate (CAS No. 152536-17-9) has emerged as a cornerstone building block.[1][2] Its strategic importance lies in the reactive chlorine atom at the C4 position, which serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution. This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this key intermediate, offering field-proven insights for researchers in drug development.

Core Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis and biological screening. This compound is typically a light yellow solid at room temperature.[1] Its fundamental properties are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 152536-17-9 | [1][2] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 222.63 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Purity | Typically ≥97% | [2] |

| Predicted Boiling Point | 355.5 ± 22.0 °C | [1] |

| Predicted Density | 1.392 ± 0.06 g/cm³ | [1] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [1] |

Spectroscopic Characterization

While specific spectra are dependent on the solvent and instrument used, the expected NMR and mass spectrometry signatures are critical for identity confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinazoline ring, typically in the range of 7.5-9.0 ppm. A sharp singlet for the methyl ester protons (-OCH₃) would appear further upfield, generally around 4.0 ppm.

-

¹³C NMR: The carbon spectrum will display resonances for the aromatic carbons, the carbonyl carbon of the ester (typically δ > 160 ppm), and the methyl carbon of the ester (typically δ ~50-55 ppm).[4] The carbon atom at the C4 position, bonded to chlorine, will also have a characteristic shift.

-

Mass Spectrometry (MS): Analysis by MS would show a molecular ion peak (M+) corresponding to the molecular weight. Critically, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with roughly one-third the intensity of the M+ peak is a definitive indicator of the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a two-step process starting from a suitable anthranilic acid derivative, which first undergoes cyclization to form the quinazolinone core, followed by chlorination.

General Synthetic Workflow

The process leverages well-established reactions in heterocyclic chemistry. A common route involves the cyclocondensation of a 4-carbomethoxyanthranilic acid derivative to form the corresponding 4-hydroxyquinazoline, which exists in tautomeric equilibrium with the more stable quinazolin-4(3H)-one. The subsequent chlorination of the C4 position is the critical step.

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol: Chlorination

This protocol describes the conversion of the quinazolinone intermediate to the final product.

Causality: The oxygen at the C4 position of the quinazolinone ring is a poor leaving group. Therefore, a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is required. These reagents convert the hydroxyl/keto group into a highly reactive intermediate that is readily displaced by a chloride ion.[5][6]

Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Reagents: To the flask, add Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) as the solvent and reagent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, carefully cool the reaction mixture to room temperature. Slowly quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution.

-

Isolation: The resulting precipitate is collected by vacuum filtration. The solid is washed thoroughly with cold water to remove any residual acid and then with a cold sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water.

-

Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.

Chemical Reactivity: The Locus of Synthetic Utility

The synthetic power of this compound is centered on the reactivity of the C4-Cl bond. The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes the C4 carbon atom highly electron-deficient and thus extremely susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atom is an excellent leaving group, allowing for efficient displacement by a wide range of nucleophiles, including:

-

Amines (N-Nucleophiles): This is the most common and critical reaction in drug discovery. Reaction with primary or secondary amines, particularly substituted anilines, readily forms the 4-anilinoquinazoline core found in numerous kinase inhibitors.[6][7]

-

Alcohols/Phenols (O-Nucleophiles): Alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy quinazolines.

-

Thiols (S-Nucleophiles): Thiolates react to yield 4-thioether derivatives.

Caption: Key reactivity pathway of this compound.

Applications in Drug Discovery

The 4-anilinoquinazoline scaffold, readily accessible from this compound, is a cornerstone of targeted therapy for cancer. It functions as an ATP-competitive inhibitor of tyrosine kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer.

-

EGFR Inhibitors: This compound is a key precursor for the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which are used to treat non-small cell lung cancer. The anilino group binds in the ATP pocket of the kinase, while substitutions on the quinazoline core enhance potency and selectivity.[6]

-

Other Kinase Inhibitors: Beyond EGFR, the scaffold has been utilized to develop inhibitors for a range of other kinases, including p21-Activated Kinase 4 (PAK4) and VEGFR, demonstrating its versatility.[6][8]

-

Carbonic Anhydrase Inhibitors: Recent research has explored anilinoquinazoline derivatives as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, highlighting the scaffold's potential in targeting the tumor microenvironment.[7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1][9][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][10] Handle only in a well-ventilated area or a chemical fume hood.[10][11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][11] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen).[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, the predictable and versatile reactivity of its C4-chloro group make it an indispensable building block for the construction of complex, biologically active molecules. Its proven role in the development of life-saving kinase inhibitors underscores its value and ensures its continued relevance in the future of drug discovery and development.

References

- Benchchem. (n.d.). Methyl 4-chloroquinoline-6-carboxylate | 648449-01-8.

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H7ClN2O2). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-chloro-2-methylquinazoline-6-carboxylate (C11H9ClN2O2). Retrieved from [Link]

-

Cenmed. (n.d.). This compound (C007B-605966). Retrieved from [Link]

-

ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-605967). Retrieved from [Link]

-

NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

-

NIH. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2021). A Short Review on Quinazoline Heterocycle. Retrieved from [Link]

-

NIH. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

-

NIH. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S11. 1 H NMR spectra and 13 C NMR of 4-methyl-2-phenylquinazoline.... Retrieved from [Link]

-

Zillow. (n.d.). 32040 Real Estate & Homes For Sale. Retrieved from [Link]

Sources

- 1. 6-Quinazolinecarboxylic acid, 4-chloro-, methyl ester | 152536-17-9 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

The Quinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

A Senior Application Scientist's Technical Guide to the Biological Activity of Quinazoline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Quinazoline Core

The quinazoline framework, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, represents one of the most prolific "privileged structures" in medicinal chemistry.[1] Its rigid, planar structure, combined with the hydrogen bonding capabilities of its nitrogen atoms, provides an ideal scaffold for interacting with a multitude of biological targets. This versatility has led to the development of numerous clinically approved drugs and a vast library of derivatives with a broad spectrum of pharmacological activities.[2][3] Researchers have successfully synthesized a wide array of quinazoline compounds by installing various active groups onto the core moiety, leading to therapeutic agents with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties, among others.[4] This guide offers an in-depth exploration of the key biological activities of quinazoline derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

I. Synthetic Strategies: Building the Quinazoline Core

The biological activity of a quinazoline derivative is intrinsically linked to its structure. Therefore, a foundational understanding of its synthesis is crucial for drug development. Various methods have been established, ranging from classical cyclocondensation reactions to modern catalytic approaches.

Representative Synthetic Protocol: Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one

This protocol describes a common method starting from anthranilic acid to create the versatile quinazolin-4(3H)-one core, which is central to many biologically active derivatives.[5]

Step 1: N-Acylation of Anthranilic Acid

-

To a solution of anthranilic acid (1 equivalent) in a suitable solvent like pyridine or dioxane, add an acyl chloride (e.g., butyryl chloride, 1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the N-acyl anthranilic acid.

-

Filter the solid, wash with cold water, and dry to yield the intermediate.

Step 2: Cyclization to form the Benzoxazinone

-

Reflux the N-acyl anthranilic acid from Step 1 in acetic anhydride for 2-3 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the 2-substituted-1,3-benzoxazin-4-one.

-

Filter, wash with a cold sodium bicarbonate solution and then water, and dry the product.

Step 3: Formation of the Quinazolin-4(3H)-one

-

Add the benzoxazinone from Step 2 (1 equivalent) and a primary amine (e.g., aniline, 1.1 equivalents) to a solvent such as ethanol or glacial acetic acid.

-

Reflux the mixture for 4-8 hours.

-

Upon cooling, the 2,3-disubstituted quinazolin-4(3H)-one product will typically precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.[5]

II. Anticancer Activity: Targeting the Engines of Malignancy

The most profound clinical impact of quinazoline derivatives has been in oncology.[1] Their ability to act as potent and selective kinase inhibitors has revolutionized the treatment of several cancers, particularly those driven by mutations in growth factor receptors.[6]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazoline-based anticancer agents function as ATP-competitive inhibitors of the tyrosine kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] Overactivation of these receptors leads to uncontrolled cell proliferation, survival, and angiogenesis.[9] By binding to the ATP pocket in the kinase domain, quinazoline derivatives block the autophosphorylation and activation of the receptor, thereby shutting down downstream pro-survival signaling cascades.[4][7]

Two major downstream pathways are affected:

-

The PI3K/Akt/mTOR Pathway: Crucial for cell survival, growth, and proliferation.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: A key regulator of cell proliferation and differentiation.

The dual inhibition of both EGFR and VEGFR signaling is a particularly effective strategy, as it simultaneously halts tumor cell proliferation and cuts off the tumor's blood supply (anti-angiogenic effect).[7][10]

Structure-Activity Relationship (SAR) for Anticancer Activity

-

4-Anilino Substitution: The presence of a substituted aniline ring at the C4 position is critical for high-affinity binding to the ATP pocket of EGFR and VEGFR.[11]

-

Positions 6 and 7: Small, electron-donating groups, such as methoxy (-OCH3) or ethoxy groups, at the C6 and C7 positions of the quinazoline ring generally enhance inhibitory activity.[1]

-

Solubilizing Groups: The addition of solubilizing moieties (e.g., morpholine) to the aniline ring or the C6/C7 positions can improve pharmacokinetic properties.

-

Halogenation: The presence of a halogen atom (e.g., chlorine, fluorine) on the aniline ring often increases potency.[12]

Key Anticancer Quinazoline Derivatives

| Compound | Target(s) | Indication(s) | Representative IC50 Value |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | ~5 nM (against wild-type EGFR)[13] |

| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | 0.42 µM (against EGFR)[14] |

| Lapatinib | EGFR, HER2 | Breast Cancer | 14.09 µM (on A549 cells)[7] |

| Vandetanib | VEGFR, EGFR | Medullary Thyroid Cancer | 10.62 µM (on A431 cells)[12] |

| Dacomitinib | EGFR, HER2 | NSCLC | N/A |

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[15]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the quinazoline test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[3]

III. Antimicrobial Activity: A Scaffold to Combat Resistance

The quinazoline core is also a valuable pharmacophore for developing novel antimicrobial agents, addressing the urgent global challenge of drug resistance.[16] Derivatives have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18]

Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse. A primary mode of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) .[19] This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and ultimately cell death. Other proposed mechanisms include disruption of cell membrane integrity and inhibition of key metabolic enzymes.[17]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

-

Positions 2 and 3: Substitutions at the C2 and C3 positions are critical. The presence of a substituted aromatic ring at C3 and a methyl or thiol group at C2 are often essential for activity.

-

Halogenation: Halogen atoms (e.g., bromine, chlorine) at the C6 and C8 positions can significantly enhance antimicrobial potency.[16]

-

Position 4: The introduction of an amine or substituted amine at the C4 position can improve activity.

-

Hybrid Molecules: Fusing the quinazoline ring with other heterocyclic moieties like thiazole or pyrazole has yielded compounds with potent, broad-spectrum activity.[18]

Antimicrobial Potency of Representative Quinazolines

| Organism | Derivative Type | Representative MIC (µg/mL) |

| Staphylococcus aureus | Thiazole-Quinazolinone Hybrid | 0.98 - 3.9[18] |

| Pseudomonas aeruginosa | Thiazole-Quinazolinone Hybrid | 0.49[18] |

| Escherichia coli | Quinazoline-Pd(II) Complex | ~100 ppm[17] |

| Candida albicans | Fused Pyrolo-Quinazolinone | 32 - 64[16] |

| Aspergillus niger | Fused Pyrolo-Quinazolinone | 32 - 64[16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]

-

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinazoline test compounds in the broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance with a plate reader.[16]

IV. Anti-inflammatory Activity: Modulating the Immune Response

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents, primarily by targeting key mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[20][21]

Mechanism of Action: Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[22] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate gene transcription.[23] Certain quinazoline derivatives can inhibit this pathway, preventing the translocation of NF-κB to the nucleus and thereby suppressing the inflammatory response.[8]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

2-Phenyl-4(3H)-quinazolinones: This class has shown considerable activity, often comparable to standard NSAIDs like indomethacin.[20]

-

Substitution at C3: Incorporating moieties like thiazolidinone and azetidinone at the C3 position has yielded derivatives with enhanced anti-inflammatory effects.

-

Styryl Substituents: The presence of styryl groups at C2, particularly with nitro or hydroxyl substitutions, can confer significant activity.[20]

Quantitative Anti-inflammatory Activity

| Derivative Type | Assay | IC50 Value |

| Quinazolinone-Ibuprofen Conjugate | COX-2 Inhibition | 0.03 - 0.05 µM[21] |

| Pyrazolo[1,5-a]quinazoline | NF-κB Inhibition (LPS-induced) | 4.8 - 30.1 µM[24] |

| 4-Anilinoquinazoline derivative | IL-6 Production Inhibition | 0.84 µM[9] |

V. Other Significant Biological Activities

The therapeutic potential of the quinazoline scaffold extends beyond the three major areas discussed above.

Anticonvulsant Activity

Certain quinazolin-4(3H)-one derivatives, structurally related to the sedative-hypnotic methaqualone, have demonstrated potent anticonvulsant properties.[25] The primary mechanism is believed to be the enhancement of GABAergic neurotransmission through positive allosteric modulation of the GABAA receptor.[25]

-

Key Derivatives: Compounds with butyl or benzyl groups at the N3 position and various substitutions at C2 have shown high protection in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models.[26]

-

Potency: Some derivatives have shown superior activity to clinical drugs, with ED50 values as low as 28.90 mg/kg in animal models.[11]

Antiviral Activity

Quinazoline derivatives have emerged as promising antiviral agents, with activity reported against a range of DNA and RNA viruses.[6]

-

Mechanism: One key target is the viral protease. For instance, certain quinazolin-4-one derivatives have been shown to be effective non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro).[27] Another target is the inhibition of viral replication, with some compounds inhibiting HBV DNA replication.[28]

-

Potency: A quinazolinone derivative demonstrated potent activity against SARS-CoV-2 with an EC50 value of 0.948 µg/mL, which was more potent than the reference drug remdesivir.[29] Another derivative showed significant inhibition of HBV DNA replication with an IC50 of 0.71 µM.[28]

Antidiabetic Activity

Derivatives of quinazoline have been investigated for their potential in managing type 2 diabetes.

-

Mechanism: The primary mechanisms involve the inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase, which slows down glucose absorption.[3][30] Some hybrids have also been designed to act as agonists for receptors like PPARγ.[2]

-

In Vivo Efficacy: Certain quinazoline-sulfonylurea hybrids were found to be more potent than the reference drug glibenclamide in reducing blood glucose levels in streptozotocin-induced hyperglycemic rats.[2]

VI. Conclusion and Future Perspectives

The quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to be decorated with a vast array of functional groups have allowed for the fine-tuning of its interaction with numerous biological targets. The clinical success of quinazoline-based kinase inhibitors in oncology has paved the way for its exploration in other therapeutic areas.

Future research will likely focus on several key areas:

-

Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., dual EGFR/VEGFR or COX/NF-κB inhibitors) to achieve synergistic therapeutic effects and overcome drug resistance.

-

Novel Mechanisms: Exploring less-understood mechanisms of action to tackle diseases with unmet needs, such as neurodegenerative disorders and metabolic syndromes.

-

Targeted Delivery and Pharmacokinetics: Improving the drug-like properties of quinazoline derivatives through advanced formulation strategies and pharmacokinetic optimization to enhance efficacy and reduce off-target toxicity.

The continued interdisciplinary collaboration between synthetic chemists, pharmacologists, and clinical researchers will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic framework, leading to the next generation of innovative medicines.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs would be generated here, consolidating all references from the text.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

- 21. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Assessment of quinazolinone derivatives as novel non-nucleoside hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 4-chloroquinazoline-6-carboxylate in Modern Medicinal Chemistry

<Technical Guide >

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for ligands targeting a multitude of biological receptors.[1][2] This guide delves into the specific and critical role of a key derivative, Methyl 4-chloroquinazoline-6-carboxylate , as a versatile building block in the synthesis of targeted therapeutics. We will explore its synthesis, reactivity, and application in the development of potent kinase inhibitors, with a focus on drugs targeting the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling pathways. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and data.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

Quinazoline and its derivatives are heterocyclic compounds that have garnered immense attention in medicinal chemistry for their broad spectrum of biological activities.[3][4][5] This diverse pharmacological profile includes anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[3][4][5][6] The success of this scaffold lies in its rigid bicyclic structure, which provides a defined orientation for substituent groups to interact with biological targets. Furthermore, the nitrogen atoms within the ring system can act as hydrogen bond acceptors, crucial for binding to enzyme active sites.[7][8]

The 4-anilinoquinazoline framework, in particular, has been extensively investigated for its potent antitumor activity, primarily through the inhibition of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β.[1] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) are prime examples of the therapeutic success of this molecular architecture.[1] At the heart of synthesizing many of these life-saving drugs is the intermediate, this compound.

Synthesis and Chemical Reactivity

This compound is a key synthetic intermediate whose value lies in the reactivity of the chlorine atom at the C4 position.[9] This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing moieties.

2.1. General Synthesis of the Quinazoline Core

The construction of the quinazoline ring system can be achieved through several methods. A common approach involves the cyclization of anthranilic acid derivatives. For instance, reacting an appropriately substituted 2-aminobenzoic acid with formamidine acetate leads to the formation of the quinazolin-4(3H)-one core.[10]

Subsequent chlorination, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), converts the 4-oxo group into the highly reactive 4-chloro substituent, yielding the desired intermediate.[10][11]

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

The core quinazoline structure mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain. The aniline moiety extends into a hydrophobic pocket, providing additional binding affinity and selectivity. [7][8]

3.2. Case Study: Dual PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival. [12][13]Due to the high structural similarity between the ATP-binding sites of PI3K and mTOR, developing dual inhibitors is an attractive therapeutic strategy. [12]Several quinazoline-based compounds have been developed as potent dual PI3K/mTOR inhibitors. [14][15] The synthesis of these dual inhibitors often employs a similar strategy: using a functionalized 4-chloroquinazoline as the electrophile in an SNAr reaction to introduce the pharmacophore responsible for dual kinase inhibition. The flexibility of this synthetic approach allows for the exploration of various substituents on the quinazoline core and the aniline partner to optimize potency and selectivity.

Experimental Protocols

The following protocol details a representative SNAr reaction for the synthesis of a 4-anilinoquinazoline derivative, a foundational step in the production of many kinase inhibitors.

Objective: To synthesize N-(3-ethynylphenyl)-6-methoxy-quinazoline-4-amine from Methyl 4-chloro-6-methoxyquinazoline and 3-ethynylaniline.

Materials:

-

Methyl 4-chloro-6-methoxyquinazoline (1.0 eq)

-

3-Ethynylaniline (1.1 eq)

-

Isopropanol (IPA)

-

Hydrochloric Acid (catalytic)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Addition: To the flask, add Methyl 4-chloro-6-methoxyquinazoline (1.0 eq) and isopropanol (approx. 10 mL per gram of starting material).

-

Initiation: Begin stirring the suspension and add 3-ethynylaniline (1.1 eq).

-

Reaction: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux (approx. 85°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. [16]6. Work-up: Once complete, cool the reaction mixture to room temperature, then transfer to an ice-water bath and stir for 30 minutes to precipitate the product. [17]7. Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold isopropanol and then water to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to yield the final 4-anilinoquinazoline.

Causality and Self-Validation: The choice of isopropanol as a solvent is crucial; it provides good solubility for the reactants at elevated temperatures while allowing for product precipitation upon cooling, aiding in purification. The inert atmosphere prevents potential side reactions. Reaction monitoring by TLC is a critical self-validating step, ensuring the reaction proceeds to completion and preventing the isolation of a mixture of starting material and product.

Quantitative Data Summary

The versatility of the 4-anilinoquinazoline scaffold, enabled by intermediates like this compound, has led to the development of numerous potent kinase inhibitors. The table below summarizes the inhibitory activity of selected derivatives against key cancer targets.

| Compound | Target(s) | IC₅₀ (nM) | Cancer Cell Line(s) | Reference |

| Gefitinib | EGFR | 25.42 | A549, HT-29, MCF-7 | [8] |

| Erlotinib | EGFR | 33.25 | A549, HT-29, MCF-7 | [8] |

| Compound 7i | EGFR | 17.32 | A549, HT-29, MCF-7 | [8] |

| Compound 14 | EGFRWT, EGFRT790M/L858R | 6.3, 8.4 | A549 | [18] |

| Compound 6 | EGFR, VEGFR2 | 10, 80 | B16 Melanoma | [19] |

| Compound 7c | PI3Kα | >500,000 | MCF7 | [15] |

IC₅₀ values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50%. Lower values indicate higher potency.

Conclusion and Future Perspectives

This compound has firmly established itself as a pivotal intermediate in medicinal chemistry. Its predictable reactivity and suitability for generating diverse libraries of 4-substituted quinazolines have been instrumental in the discovery of several blockbuster anticancer drugs. The SNAr reaction at the C4 position is a robust and efficient method for creating the 4-anilinoquinazoline pharmacophore, which has proven highly effective for targeting the ATP-binding site of various kinases.

Future research will likely continue to leverage this versatile scaffold. The focus may shift towards developing next-generation inhibitors that can overcome acquired resistance to current therapies, such as those targeting mutations like EGFR T790M. Furthermore, the application of this building block is expanding beyond oncology, with quinazoline derivatives being explored for a wide array of other diseases. [3][5]The foundational chemistry enabled by this compound will undoubtedly continue to fuel innovation in drug discovery for years to come.

References

-

Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

-

(2024). Quinazoline a scaffold with antimicrobial and anticonvulsant activity. ResearchGate. [Link]

-

(N/A). Quinazoline-based scaffolds used to design our target compounds. ResearchGate. [Link]

-

Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry. [Link]

-

(N/A). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. [Link]

-

(N/A). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry. [Link]

-

(2015). Gefitinib. New Drug Approvals. [Link]

-

Xu, Z., et al. (2020). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. [Link]

-

da Silva, G. N., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

-

Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. [Link]

-

Yulianto, L., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Indonesian Journal of Chemistry. [Link]

-

(N/A). Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate. [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

-

Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

-

(N/A). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

-

(N/A). This compound (C10H7ClN2O2). PubChemLite. [Link]

-

Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]

-

Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

-

Cighir, T., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

-

(N/A). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. PubMed. [Link]

-

(N/A). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

-

Liu, K. K., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]

-

(N/A). This compound (C007B-605967). Cenmed Enterprises. [Link]

- (N/A). Fused quinoline compounds as pi3k/mtor inhibitors.

-

(N/A). A Short Review on Quinazoline Heterocycle. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Kuras, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences. [Link]

-

(2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

(2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

(N/A). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinazoline a scaffold with antimicrobial and anticonvulsant activity [wisdomlib.org]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EP3319602B1 - Fused quinoline compounds as pi3k/mtor inhibitors - Google Patents [patents.google.com]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 18. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Quinazoline Scaffolds: A Technical Guide for Drug Development Professionals

Abstract

The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery and development of novel anticancer agents. This technical guide provides an in-depth exploration of the anticancer potential of quinazoline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, elucidate key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these compounds. This guide aims to serve as a comprehensive resource, blending established knowledge with actionable insights to facilitate the advancement of next-generation quinazoline-based cancer therapeutics.

Introduction: The Quinazoline Scaffold in Oncology

Cancer remains a formidable global health challenge, necessitating the continuous pursuit of more effective and targeted therapies.[1] Heterocyclic compounds form the backbone of a significant portion of clinically used drugs, and among them, the quinazoline nucleus has garnered immense attention for its broad spectrum of pharmacological activities.[2] This bicyclic heteroaromatic system, composed of a benzene ring fused to a pyrimidine ring, provides a versatile template for the design of potent and selective inhibitors of various oncogenic targets.[3]

The clinical success of several FDA-approved quinazoline-based drugs, such as gefitinib, erlotinib, lapatinib, afatinib, and vandetanib, has solidified the importance of this scaffold in modern oncology.[2] These agents primarily function as kinase inhibitors, targeting key players in cancer cell signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] This guide will provide a detailed examination of the molecular mechanisms underpinning the anticancer effects of quinazoline derivatives, explore the critical structural features that govern their activity, and offer practical guidance for their synthesis and biological evaluation.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Quinazoline derivatives exert their anticancer effects through the modulation of several critical cellular processes. The primary mechanisms of action include the inhibition of receptor tyrosine kinases and the disruption of microtubule dynamics.

Inhibition of Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a pivotal role in regulating cell growth, proliferation, differentiation, and survival.[5] Dysregulation of RTK signaling is a common driver of tumorigenesis.[5] Quinazoline-based compounds, particularly the 4-anilinoquinazoline series, have proven to be highly effective competitive inhibitors at the ATP-binding site of several key RTKs.[6][7]

EGFR is a member of the ErbB family of RTKs and its overexpression or mutation is frequently observed in various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[8][9] The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation and survival.[10]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP for binding to the kinase domain of EGFR.[6] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive tumor growth.[6] The quinazoline ring itself is crucial for this activity, while substitutions on the anilino moiety and the quinazoline core significantly influence potency and selectivity.[6]

EGFR Signaling Pathway

Caption: VEGFR Signaling and its Inhibition by Quinazolines.

Disruption of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. T[4]hey are formed by the polymerization of α- and β-tubulin heterodimers. D[4]isruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.

[4]A growing body of evidence indicates that certain quinazoline derivatives can inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. T[4][11][12][13]his interaction prevents the assembly of microtubules, leading to a mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis. T[11]he ability of some quinazoline compounds to act as dual inhibitors of both tyrosine kinases and tubulin polymerization presents an exciting avenue for the development of highly potent and broad-spectrum anticancer agents.

[12][14]### 3. Structure-Activity Relationships (SAR): Designing Potent Quinazoline Inhibitors

The anticancer activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core and its appended moieties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective inhibitors.

SAR of 4-Anilinoquinazoline EGFR/VEGFR Inhibitors

For 4-anilinoquinazoline-based RTK inhibitors, several structural features have been identified as critical for potent activity:

[6][7][15][16]* The Quinazoline Core: This bicyclic system is essential for activity, acting as a scaffold that correctly orients the other functional groups within the ATP-binding pocket of the target kinase. *[6] The 4-Anilino Moiety: The aniline ring is a key pharmacophoric element that forms crucial hydrogen bonds and hydrophobic interactions within the kinase domain. S[6]ubstitutions at the 3-position of the aniline ring with small, lipophilic groups generally enhance potency. *[6] Substituents at the 6- and 7-positions: The introduction of small, electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline ring often leads to a significant increase in inhibitory activity. T[6][16]hese groups can form additional hydrogen bonds with the target enzyme.

-

The C-7 Side Chain: For VEGFR inhibitors, the incorporation of basic side chains at the C-7 position has been shown to improve aqueous solubility and oral bioavailability without compromising potency.

[15][17]#### 3.2. SAR of Quinazoline-based Tubulin Polymerization Inhibitors

The SAR for quinazoline derivatives as tubulin polymerization inhibitors is still being actively explored, but some key features have emerged:

[4][11][12][18]* The 2,4-Disubstituted Quinazoline Scaffold: Many potent tubulin inhibitors feature substitutions at both the 2- and 4-positions of the quinazoline ring. *[18] The Biphenylamino Group at C4: The presence of a biphenylamino group at the 4-position has been associated with potent anti-tubulin activity. *[12] Heterocyclic Substituents: The introduction of various heterocyclic moieties can modulate the activity and selectivity of these compounds.

Therapeutic Applications and Clinical Significance

Quinazoline-based anticancer agents have made a significant impact on the treatment of various malignancies. Several have received FDA approval and are now standard-of-care therapies.

| Drug Name | Primary Target(s) | Approved Indications (Selected) |

| Gefitinib (Iressa®) | EGFR | Metastatic non-small cell lung cancer (NSCLC) with EGFR mutations. |

| Erlotinib (Tarceva®) | EGFR | Metastatic NSCLC; locally advanced, unresectable, or metastatic pancreatic cancer. |

| Lapatinib (Tykerb®) | EGFR, HER2 | Advanced or metastatic breast cancer that is HER2-positive. |

| Afatinib (Gilotrif®) | EGFR, HER2 | Metastatic NSCLC with EGFR mutations. |

| Vandetanib (Caprelsa®) | VEGFR, EGFR, RET | Symptomatic or progressive medullary thyroid cancer. |

The development of resistance to first- and second-generation EGFR inhibitors, often through the T790M "gatekeeper" mutation, has spurred the development of third- and fourth-generation inhibitors. T[9]his ongoing research highlights the adaptability of the quinazoline scaffold in addressing clinical challenges.

Experimental Protocols for Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer potential of quinazoline derivatives.

Synthesis of a Representative 4-Anilinoquinazoline: Gefitinib

This protocol outlines a four-step synthesis of Gefitinib, a well-established EGFR inhibitor, providing a practical example for researchers.

[2][19][20][21][22]Synthetic Workflow for Gefitinib

Caption: A simplified workflow for the synthesis of Gefitinib.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in a suitable solvent (e.g., isopropanol), add 3-chloro-4-fluoroaniline.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with a suitable solvent (e.g., diethyl ether) and dry under vacuum to obtain the intermediate product.

Step 2: Demethylation

-

Suspend the intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add a demethylating agent (e.g., boron tribromide) dropwise at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with methanol and concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate the demethylated intermediate.

Step 3: O-Alkylation

-

Dissolve the demethylated intermediate from Step 2 in a polar aprotic solvent (e.g., DMF).

-

Add a suitable base (e.g., potassium carbonate) and 1-(3-chloropropyl)morpholine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Final Purification

-

Purify the crude product from Step 3 by recrystallization or column chromatography to obtain pure Gefitinib.

-

Characterize the final product by NMR, mass spectrometry, and melting point analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinazoline test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the quinazoline test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a quinazoline compound to inhibit the enzymatic activity of EGFR.

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Quinazoline test compound

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the quinazoline test compound in kinase assay buffer. Prepare a solution of EGFR kinase and the peptide substrate in kinase assay buffer.

-

Assay Setup: Add the compound dilutions to the wells of the assay plate. Include a no-inhibitor control and a no-enzyme control.

-

Kinase Reaction Initiation: Add the EGFR kinase/substrate solution to each well. Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Evaluation of Tubulin Polymerization Inhibition

This assay assesses the effect of a quinazoline compound on the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer

-

GTP

-

Quinazoline test compound

-

Positive control (e.g., colchicine)

-

Negative control (vehicle)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the quinazoline test compound in polymerization buffer.

-

Assay Setup: On ice, add the compound dilutions to the wells of a pre-chilled 96-well plate.

-

Reaction Initiation: Prepare a solution of purified tubulin in cold polymerization buffer. Add GTP to the tubulin solution to initiate polymerization. Immediately dispense the tubulin/GTP mixture into the wells containing the test compounds.

-

Turbidity Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the polymerization of tubulin.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the rate of polymerization and the extent of polymerization for each compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the in vitro activity of several FDA-approved quinazoline-based anticancer drugs against various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

| Drug | Target(s) | Cell Line | Cancer Type | IC50 (nM) |

| Gefitinib | EGFR | PC-9 | NSCLC (EGFR del E746-A750) | 13.06 |

| HCC827 | NSCLC (EGFR del E746-A750) | 13.06 | ||

| A549 | NSCLC (EGFR wild-type) | >10,000 | ||

| Erlotinib | EGFR | PC-9 | NSCLC (EGFR del E746-A750) | 7 |

| H3255 | NSCLC (EGFR L858R) | 12 | ||

| BxPC-3 | Pancreatic Cancer | 1,260 | ||

| Lapatinib | EGFR, HER2 | BT474 | Breast Cancer (HER2+) | 25 |

| SK-BR-3 | Breast Cancer (HER2+) | 80 | ||

| MDA-MB-231 | Breast Cancer (Triple Negative) | 18,600 | ||

| Afatinib | EGFR, HER2 | PC-9 | NSCLC (EGFR del E746-A750) | 0.8 |

| H1975 | NSCLC (EGFR L858R/T790M) | 57 | ||

| BxPC3 | Pancreatic Cancer | 11 | ||

| Vandetanib | VEGFR, EGFR, RET | HUVEC (VEGF-stimulated) | Endothelial Cells | 60 |

| Calu-6 | NSCLC | 13,500 | ||

| A549 | NSCLC | 2,700 |

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Conclusion and Future Perspectives

The quinazoline scaffold has unequivocally established its significance in the landscape of anticancer drug discovery. Its versatility allows for the development of highly potent and selective inhibitors targeting a range of oncogenic drivers. The continued exploration of novel quinazoline derivatives, including those with dual or multiple mechanisms of action, holds immense promise for overcoming the challenges of drug resistance and improving patient outcomes. The integration of rational drug design, guided by a deep understanding of SAR, with robust in vitro and in vivo evaluation will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic system. This technical guide provides a solid foundation for researchers to build upon, fostering innovation in the development of the next generation of quinazoline-based cancer therapies.

References

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

-

IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... - ResearchGate. (URL: [Link])

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed. (URL: [Link])

-

A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and - Pharmaceutical Sciences. (URL: [Link])

-

Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells - AACR Journals. (URL: [Link])

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - ResearchGate. (URL: [Link])

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (URL: [Link])

-

In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - NIH. (URL: [Link])

-

Design, Synthesis, and Antitumor Evaluation of Quinazoline-4-tetrahydroquinoline Chemotypes as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Site | Request PDF - ResearchGate. (URL: [Link])

-

IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. (URL: [Link])

-

Synthesis of Gefitinib. (URL: [Link])

-

Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies | Request PDF - ResearchGate. (URL: [Link])

-

Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC - NIH. (URL: [Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: [Link])

-

Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed. (URL: [Link])

-

Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - NIH. (URL: [Link])

-

Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

In vitro sensitivity to afatinib. Eleven cell lines with IC50 values... - ResearchGate. (URL: [Link])

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC - NIH. (URL: [Link])

-

Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed. (URL: [Link])

-

4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (URL: [Link])

-

Characteristics and IC 50 values for afatinib and gefitinib in non-small-cell lung cancer (NSCLC) and breast cancer cell lines - ResearchGate. (URL: [Link])

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. (URL: [Link])

-

Vandetanib IC50 in HCC and ICC cell lines. The IC50 response observed... - ResearchGate. (URL: [Link])

-

Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed. (URL: [Link])

-

Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers. (URL: [Link])

-

Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. (URL: [Link])

-

Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PubMed Central. (URL: [Link])

-

Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC - NIH. (URL: [Link])

-

Process For The Preparation Of Gefitinib - Quick Company. (URL: [Link])

-

IC50 values for 23 lung cancer cell lines using the MTT assay. Cell... - ResearchGate. (URL: [Link])

-

2,4-Disubstituted Quinazoline Derivatives Act as Inducers of Tubulin Polymerization: Synthesis and Cytotoxicity - PubMed. (URL: [Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: [Link])

-

IC50 values of selected cell lines | Download Table - ResearchGate. (URL: [Link])

-

Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - MDPI. (URL: [Link])

-

Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of... - ResearchGate. (URL: [Link])

-

Concordance between IC50 values for gefitinib vs erlotinib. Forty five... - ResearchGate. (URL: [Link])

-

Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PubMed Central. (URL: [Link])

-

The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (URL: [Link])

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC - NIH. (URL: [Link])

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2,4-Disubstituted Quinazoline Derivatives Act as Inducers of Tubulin Polymerization: Synthesis and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ukm.my [ukm.my]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Process For The Preparation Of Gefitinib [quickcompany.in]

The Alchemist's Keystone: A Technical Guide to Methyl 4-chloroquinazoline-6-carboxylate as a Kinase Inhibitor Intermediate

Abstract

The quinazoline scaffold represents a cornerstone in the architecture of modern kinase inhibitors, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of a multitude of kinases.[1][2] This guide provides an in-depth technical exploration of a pivotal building block in this domain: Methyl 4-chloroquinazoline-6-carboxylate . We will dissect its synthesis, elucidate the strategic importance of its functional groups, and provide detailed protocols for its application in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel targeted therapies.

Introduction: The Primacy of the Quinazoline Scaffold in Kinase Inhibition